molecular formula C10H16Cl2N2O B2693826 3-Methoxy-2-(pyrrolidin-2-yl)pyridine dihydrochloride CAS No. 2138072-72-5

3-Methoxy-2-(pyrrolidin-2-yl)pyridine dihydrochloride

Cat. No.: B2693826
CAS No.: 2138072-72-5
M. Wt: 251.15
InChI Key: OXNKSBQLEIDJLB-UHFFFAOYSA-N
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Description

“3-Methoxy-2-(pyrrolidin-2-yl)pyridine dihydrochloride” is a heterocyclic organic compound . It has a molecular weight of 251.16 g/mol and its molecular formula is C10H15ClN2O . The IUPAC name for this compound is 3-methoxy-2-pyrrolidin-2-ylpyridine;hydrochloride .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the canonical SMILES string: COC1=C(N=CC=C1)C2CCCN2.Cl . The InChI key for this compound is WYORBRWREFHBRN-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 251.16 g/mol and a molecular formula of C10H15ClN2O . It has 3 H-Bond acceptors and 2 H-Bond donors .

Scientific Research Applications

Synthesis and Chemical Reactions

3-Methoxy-2-(pyrrolidin-2-yl)pyridine dihydrochloride has been a subject of study in various synthetic and chemical reaction pathways. For example, pyridinium ylides generated from methoxycarbonyl methyl-pyridinium halides react with alkyl diazoacetates, leading to the formation of complex organic structures useful in synthetic organic chemistry (Tomilov et al., 2005). Similarly, the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide has been explored for synthesizing 5-methoxylated 3-pyrrolin-2-ones, indicating its utility in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).

Ring Contraction and Molecular Transformation

Studies have also focused on the ring contraction of 3-methoxypiperidines to 2-(bromomethyl)pyrrolidines using boron(III) bromide, showcasing a rare conversion of piperidines into pyrrolidines (Tehrani et al., 2000). This transformation via an intermediate bicyclic aziridinium ion underlines the compound's versatility in organic synthesis.

Electropolymerization and Conducting Polymers

The electropolymerization of derivatized bis(pyrrol-2-yl) arylenes, including compounds related to this compound, has been investigated for producing conducting polymers. These studies reveal low oxidation potentials and high stability of the polymers in their conducting form, suggesting applications in materials science (Sotzing et al., 1996).

Safety and Hazards

The safety information available indicates that “3-Methoxy-2-(pyrrolidin-2-yl)pyridine dihydrochloride” is classified under GHS07, which pertains to substances that can cause harm if swallowed, inhaled, or come into contact with skin .

Properties

IUPAC Name

3-methoxy-2-pyrrolidin-2-ylpyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-13-9-5-3-7-12-10(9)8-4-2-6-11-8;;/h3,5,7-8,11H,2,4,6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNKSBQLEIDJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)C2CCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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